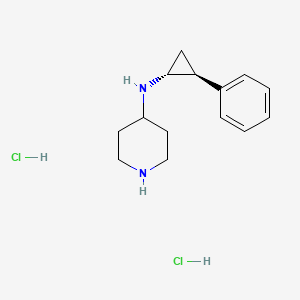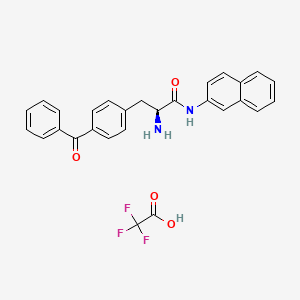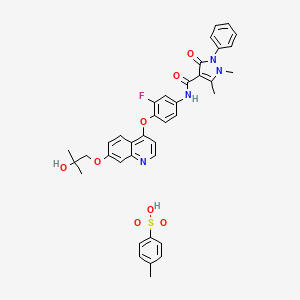
GSK-LSD1 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has an IC50 value of 16 nM, indicating its high efficacy in inhibiting LSD1 activity . LSD1 is an enzyme that plays a crucial role in the demethylation of histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, this compound can modulate gene expression patterns, making it a valuable tool in scientific research and potential therapeutic applications .
Mecanismo De Acción
Target of Action
GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 is a protein that modifies histone and non-histone proteins and is known to influence a wide variety of physiological processes . The dysfunction of LSD1 contributes to poor prognosis, poor patient survival, drug resistance, immunosuppression, etc., making it a potential epigenetic target for cancer therapy .
Mode of Action
This compound interacts with LSD1 and inhibits its activity . LSD1 specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .
Biochemical Pathways
The inhibition of LSD1 by this compound affects various biochemical pathways. LSD1 regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 . These studies indicate LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . In addition, LSD1 inactivation also enhances anti-tumor immunity and inhibits checkpoint .
Pharmacokinetics
It is soluble to 100 mm in water and to 100 mm in dmso , which suggests that it may have good bioavailability.
Result of Action
The inhibition of LSD1 by this compound results in significant changes in gene expression patterns . It has been found to inhibit the growth of various cancer cell lines . In addition, it has been suggested as a therapeutic agent for severe COVID-19 patients .
Análisis Bioquímico
Biochemical Properties
GSK-LSD1 Dihydrochloride interacts with the enzyme LSD1, a key player in the regulation of gene expression. LSD1 specifically demethylates mono- and dimethylated histone H3 lysine 4, resulting in transcriptional repression . This compound inhibits LSD1, thereby preventing this demethylation process .
Cellular Effects
This compound has been shown to induce changes in gene expression in various cancer cell lines, inhibiting their proliferation . It has also been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) when treated in vitro .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of LSD1. LSD1 is known to stabilize NF-κB p65, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By inhibiting LSD1, this compound prevents the stabilization of NF-κB p65, thereby controlling the expression of pro-inflammatory genes .
Dosage Effects in Animal Models
It has been shown to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity and glycemic control in mouse models of obesity .
Metabolic Pathways
This compound is involved in the metabolic pathway of LSD1, an enzyme that plays a key role in the regulation of gene expression. LSD1 specifically demethylates mono- and dimethylated histone H3 lysine 4, a process that this compound inhibits .
Subcellular Localization
Lsd1, the enzyme that this compound inhibits, is known to be localized in the nucleus where it plays a key role in the regulation of gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GSK-LSD1 Dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the cyclization of precursor molecules.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: GSK-LSD1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
GSK-LSD1 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the role of LSD1 in various biochemical processes.
Biology: In biological research, this compound is employed to investigate the effects of LSD1 inhibition on gene expression and cellular functions.
Medicine: The compound has potential therapeutic applications in the treatment of cancers, particularly those where LSD1 plays a key role in disease progression.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting LSD1.
Comparación Con Compuestos Similares
ORY-1001: Another potent LSD1 inhibitor currently undergoing clinical trials for cancer therapy.
GSK-2879552: A selective, orally bioavailable LSD1 inhibitor with potential antineoplastic activity.
IMG-7289: An LSD1 inhibitor being evaluated for its efficacy in treating acute myeloid leukemia.
INCB059872: A compound targeting LSD1, under investigation for its therapeutic potential in cancer.
CC-90011: Another LSD1 inhibitor in clinical trials for cancer treatment.
GSK-LSD1 Dihydrochloride stands out due to its irreversible inhibition mechanism and high selectivity, making it a valuable tool in both research and therapeutic applications.
Propiedades
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZOGMSPBHPNS-WICJZZOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride](/img/structure/B560526.png)

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)






